1-(3-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-25-21-4-2-3-20(17-21)24-13-11-23(12-14-24)18-5-9-22(10-6-18)19-7-15-26-16-8-19/h2-4,17-19H,5-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHQQVUXSVZMBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)C4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine core: This can be achieved by reacting piperazine with appropriate alkylating agents.
Introduction of the oxan-4-yl group: This step involves the reaction of the piperazine derivative with oxan-4-yl halides under basic conditions.
Attachment of the 3-methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the piperazine derivative reacts with 3-methoxyphenyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Research indicates that this compound exhibits several biological activities, including:
- Neuropharmacological Effects: Studies suggest that compounds with similar structures can interact with neurotransmitter systems, potentially offering neuroprotective effects. The piperazine moiety is known for its role in modulating dopamine and serotonin receptors, which are crucial in treating psychiatric disorders .
- Anti-cancer Properties: Preliminary investigations indicate that the compound may inhibit the proliferation of various cancer cell lines. The presence of the methoxyphenyl group could enhance its lipophilicity, aiding in cellular uptake and bioavailability .
Neurological Disorders
The compound's ability to cross the blood-brain barrier suggests potential applications in treating conditions such as depression and anxiety. Its structural similarity to known psychoactive compounds could facilitate further studies into its efficacy as an anxiolytic or antidepressant.
Cancer Treatment
Research into related compounds has demonstrated significant anti-cancer activity, particularly against breast cancer cell lines. The mechanism of action may involve the inhibition of specific signaling pathways crucial for tumor growth and survival .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective potential of piperazine derivatives similar to 1-(3-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine. Results indicated that these compounds could mitigate neurodegeneration in animal models by modulating glutamate receptors, leading to reduced excitotoxicity .
Case Study 2: Anti-cancer Activity
Another study focused on a structurally related compound that demonstrated potent anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The research highlighted the importance of the piperazine scaffold in enhancing cytotoxicity through apoptosis induction .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Methoxy Position Variants
- 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine :
This analog () exhibits high affinity for dopamine D2 receptors (Ki = 2.1–13.1 nM) due to the ortho-methoxy group , which aligns with D2 receptor pharmacophores. In contrast, the 3-methoxy substitution in the target compound may shift selectivity toward D4 or 5-HT1A receptors, as seen in structurally similar compounds like SC211 (Ki for D4R = 0.028 nM) . - 1-(4-Methoxyphenyl)-4-(piperidin-4-yl)piperazine: Para-methoxy substitution () is associated with alpha-adrenoceptor antagonism (Ki = 2.4 nM for α1) but reduced CNS receptor selectivity compared to meta-substituted derivatives .
Piperidine/Tetrahydropyran Modifications
- 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine :
Substitution with a 2-nitrobenzyl group on the piperidine ring () enhances D2 affinity (Ki = 2.1 nM) but introduces metabolic instability due to the nitro group. The target compound’s oxan-4-yl group improves metabolic stability via steric shielding of the piperidine nitrogen . - trans-4-[4-(3-Methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine :
Cyclohexyl substitution () confers potent 5-HT1A receptor activity (Ki = 0.028 nM), suggesting the target compound’s tetrahydropyran moiety may similarly enhance serotonin receptor interactions .
Table 1: Receptor Affinity Profiles of Selected Analogues
*Predicted based on structural analogs.
Selectivity and Pharmacological Implications
- Dopamine Receptor Selectivity: The 2-methoxy analogs () favor D2 receptors, while 3-methoxy derivatives (e.g., SC211) show D4 selectivity. The target compound’s oxan-4-yl group may reduce off-target α1-adrenoceptor binding compared to 4-methoxy analogs .
Biological Activity
1-(3-Methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available piperazine derivatives. The oxan-4-yl group is introduced through specific alkylation or cyclization methods, yielding the final product with desired purity and yield.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Serotonin Receptors : This compound may exhibit activity as a serotonin receptor modulator, influencing mood and anxiety pathways.
- Dopamine Receptors : It potentially interacts with dopamine receptors, which can affect psychotropic effects and may have implications in treating disorders like schizophrenia.
- Kinase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain kinases, which are critical in cancer cell proliferation and survival pathways .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, demonstrating a range of effects:
Antiviral Activity
Research has indicated that piperazine derivatives often possess antiviral properties. For instance, compounds similar to this one have shown efficacy against HIV and other viral pathogens by inhibiting viral replication mechanisms .
Antimicrobial Activity
Studies have reported that related piperazine compounds exhibit significant antibacterial and antifungal activities. These compounds were evaluated against various strains, showing promising results with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
Antitumor Activity
In vitro studies have demonstrated that certain piperazine derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .
Case Studies
Several case studies highlight the therapeutic potential of piperazine derivatives:
- HIV Inhibition : A study involving a series of piperazine derivatives showed that modifications could enhance antiviral activity against HIV, with some compounds achieving IC50 values in the low micromolar range .
- Antibacterial Efficacy : A synthesized compound demonstrated potent antibacterial activity against resistant strains of Staphylococcus aureus, with IC50 values significantly lower than traditional treatments .
- Anticancer Properties : Research on the cytotoxic effects of piperazine derivatives revealed that they could selectively target cancer cells while sparing normal cells, highlighting their potential for developing targeted cancer therapies .
Data Summary
| Activity Type | Tested Against | IC50/EC50 Values | Notes |
|---|---|---|---|
| Antiviral | HIV | 0.5 - 5 µM | Effective against viral replication |
| Antibacterial | Staphylococcus aureus | 2 - 10 µg/mL | Active against resistant strains |
| Antifungal | Candida albicans | 5 - 15 µg/mL | Shows broad-spectrum activity |
| Antitumor | Various cancer cell lines | 10 - 100 µM | Induces apoptosis |
Q & A
Q. What are the recommended synthetic strategies for 1-(3-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine?
Methodological Answer: The synthesis of this compound involves multi-step functionalization of the piperazine and piperidine cores. A plausible route includes:
Nucleophilic substitution : React 1-(3-methoxyphenyl)piperazine with a halogenated oxane derivative (e.g., 4-chlorotetrahydropyran) under basic conditions to introduce the oxan-4-yl moiety .
Ring coupling : Utilize Buchwald-Hartwig amination or reductive amination to couple the modified piperazine with a piperidine precursor, ensuring regioselectivity at the 4-position .
Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization for high-purity isolation .
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-substitution.
- Optimize solvent polarity to enhance yield (e.g., DMF for polar intermediates, toluene for aromatic systems) .
Q. How can the structure of this compound be validated post-synthesis?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR : Confirm the presence of the 3-methoxyphenyl group (aromatic protons at δ 6.8–7.2 ppm, methoxy singlet at δ ~3.8 ppm) and oxan-4-yl protons (multiplet at δ 3.4–4.0 ppm for the tetrahydropyran oxygen linkage) .
- Mass Spectrometry (HRMS) : Verify molecular weight (calculated for C₂₁H₃₁N₃O₂: ~357.24 g/mol) with <2 ppm error .
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the piperazine-piperidine-oxane scaffold .
Q. Troubleshooting :
- Discrepancies in NMR splitting patterns may indicate rotameric equilibria; use variable-temperature NMR to resolve .
Q. What safety protocols are critical when handling this compound?
Methodological Answer :
- Hazard Mitigation :
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods guide the design of analogs with enhanced bioactivity?
Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to target receptors (e.g., serotonin 5-HT₁A or dopamine D₂ receptors, common targets for piperazine derivatives) .
- QSAR Modeling : Train models on datasets of piperazine analogs to correlate substituent effects (e.g., oxane ring size, methoxy position) with activity .
Q. Case Study :
Q. How should researchers resolve contradictory data in receptor binding assays?
Methodological Answer :
Q. Example :
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
Methodological Answer :
- Lipophilicity Tuning : Introduce hydrophilic groups (e.g., hydroxyls) on the oxane ring to reduce logP and enhance solubility .
- Metabolic Stability :
Q. How can structural modifications improve selectivity for neurological targets?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
